

Synthesis and chemical structure of Ciraparantag TFA

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An In-depth Technical Guide to the Synthesis and Chemical Structure of Ciraparantag TFA

Introduction

Ciraparantag, also known as aripazine or PER977, is a synthetic, small molecule under investigation as a broad-spectrum reversal agent for a variety of anticoagulants.[1][2][3] It is designed to bind directly to and neutralize the effects of unfractionated heparin (UFH), low-molecular-weight heparin (LMWH), and direct oral anticoagulants (DOACs), including Factor Xa (FXa) inhibitors (such as apixaban, edoxaban, and rivaroxaban) and direct thrombin (Factor IIa) inhibitors (like dabigatran).[1][3][4] This document provides a detailed overview of its chemical structure, mechanism of action, and the experimental methodologies used to characterize its activity, intended for researchers and drug development professionals. The trifluoroacetate (TFA) salt is a common formulation for peptide-like molecules used in research and development.

Chemical Structure and Synthesis

Ciraparantag is a synthetic, water-soluble, cationic molecule.[2][5][6] Its structure is composed of two L-arginine amino acid units connected by a piperazine-containing linker.[3][4][7] This design was the result of an intentional molecular design program aimed at creating molecules that could bind to heparins through non-covalent, charge-charge interactions.[7]

While Ciraparantag is a synthetic molecule, the specific, step-by-step synthesis protocols are proprietary and not detailed in publicly available literature. However, based on its known



structure, the synthesis would conceptually involve the coupling of L-arginine residues to a central piperazine-based linker.

Chemical Properties:

- IUPAC Name: (2S)-2-Amino-N-[3-[4-[3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propyl]piperazin-1-yl]propyl]-5-(diaminomethylideneamino)pentanamide[3]
- Molecular Formula: C22H48N12O2[3][4]
- Molar Mass: 512.708 g·mol⁻¹[3][4]

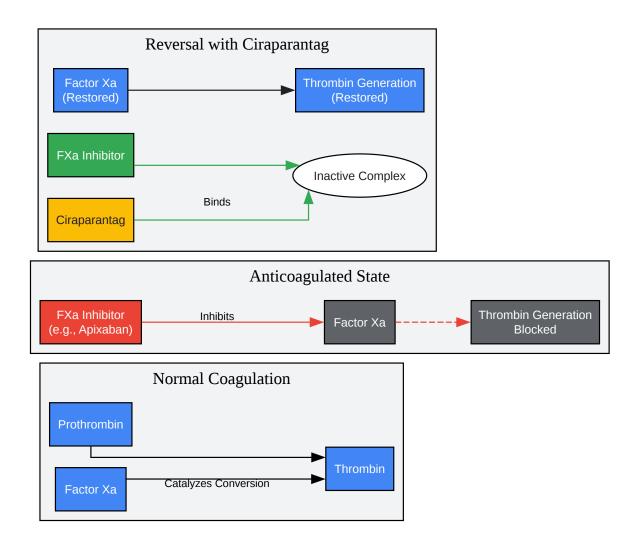
Mechanism of Action

Ciraparantag functions as an anticoagulant reversal agent by directly binding to anticoagulant drugs through non-covalent interactions.[2][4][5] The primary mechanisms are:

- Charge-Charge Interactions: As a cationic molecule, Ciraparantag forms strong ionic bonds with anionic anticoagulants like heparin.[4][6]
- Hydrogen Bonding: It also binds to DOACs via hydrogen bonds and charge-charge interactions.[5][8]

This binding sequesters the anticoagulant, preventing it from interacting with its endogenous targets, such as Factor Xa and Factor IIa (thrombin).[1][5] This action restores the normal activity of these coagulation factors, allowing for the re-establishment of hemostasis.[2][6] Dynamic light scattering (DLS) studies have confirmed that Ciraparantag binds to heparins and DOACs but does not bind to coagulation factors (FIIa, FXa) directly, nor to a wide range of other plasma proteins or commonly used cardiac and antiepileptic drugs.[2][4]





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Caption: Mechanism of Ciraparantag action.

Data Presentation Pharmacokinetic Properties



Parameter	Value / Description	Source(s)
Model	One-compartment	[2]
Distribution	Rapid distribution phase	[4]
Half-life (t½)	12 to 19 minutes	[7][9]
Metabolism	Hydrolysis by serum peptidases into two metabolites, primarily BAP (monoarginine piperazine). Metabolites have no substantial activity.	[4][9]
Elimination	Primarily renal. >90% of total dose recovered in urine within 24 hours.	[2]
Accumulation	Minimal to none	[2]

Preclinical Efficacy in Rat Bleeding Models



Anticoagulant	Ciraparantag Dose (IV)	Outcome	Source(s)
Edoxaban (10 mg/kg PO)	5 and 10 mg/kg	Reduced blood loss to levels of non-anticoagulated controls.	[4]
Dabigatran (37.5 mg/kg PO)	31.25 mg/kg	Reduced blood loss volume to control levels in tail transection model.	
Unfractionated Heparin (1 mg/kg IV)	20 mg/kg	Significantly reduced blood loss. More effective than 10 mg/kg protamine sulfate.	[4]
Enoxaparin (10 mg/kg IV)	30 mg/kg	Fully reversed anticoagulant activity, restoring blood loss to control levels.	[4]

Clinical Efficacy in Healthy Elderly Subjects (Phase 2

Trials)

Anticoagulant (Steady State)	Ciraparantag Dose (IV Infusion)	Outcome	Source(s)
Apixaban	60 mg and 120 mg	Rapid and sustained reversal of anticoagulation in all subjects.	[10]
Rivaroxaban	180 mg	Rapid and sustained reversal of anticoagulation for all subjects.	[10]



Experimental Protocols Physical Association Experiments (Dynamic Light Scattering)

- Objective: To determine the binding of Ciraparantag to anticoagulants and its lack of binding to other molecules.
- Methodology: Standard Dynamic Light Scattering (DLS) was employed.[2][4] This technique measures the size of particles in a solution. A change in particle size upon mixing two components (e.g., Ciraparantag and an anticoagulant) indicates a binding event.
- Protocol:
 - Aqueous solutions of Ciraparantag were prepared.
 - Solutions of target molecules were prepared, including UFH, enoxaparin, DOACs, coagulation factors (FIIa, FXa), and various other drugs (e.g., diltiazem, digoxin, clopidogrel).[2][4]
 - The Ciraparantag solution was mixed with the target molecule solution.
 - DLS was used to measure the hydrodynamic radius of particles in the solution before and after mixing.
 - An increase in particle size was interpreted as a physical association (binding).[4]

Preclinical Bleeding Experiments (In Vivo Rat Models)

- Objective: To investigate the ability of Ciraparantag to reverse the effects of various anticoagulants on actual bleeding.[4]
- Models:
 - Rat Tail Transection Model: Measures total blood loss after tail amputation.[4]
 - Rat Liver Laceration Model: Measures bleeding time and volume from a standardized liver injury.[4][9]

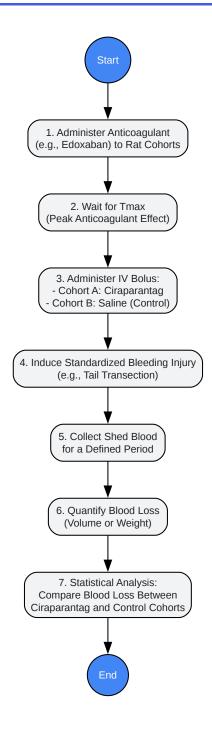
Foundational & Exploratory





- General Protocol (Tail Transection):
 - Rats are administered an anticoagulant (e.g., edoxaban, dabigatran) at a specified dose and route.
 - At the time of expected maximum anticoagulant concentration (Tmax), a single IV dose of Ciraparantag or saline (control) is administered.
 - After a short interval (e.g., 20 minutes), the distal portion of the tail is transected.
 - Blood is collected for a set period.
 - The total volume of shed blood is measured to determine the amount of blood loss.





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Caption: Workflow for the in vivo rat tail transection model.

Pharmacokinetic and Metabolism Experiments

 Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of Ciraparantag.



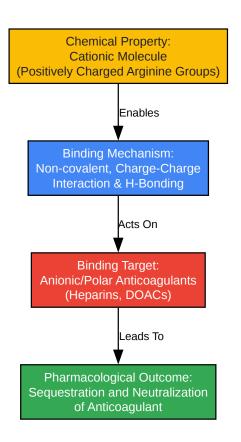
- Methodology: PK and metabolism were studied in both animal models and human clinical trials.[4]
- Protocol:
 - Ciraparantag is administered (typically intravenously).
 - Serial blood samples are collected at predefined time points.
 - Plasma concentrations of Ciraparantag and its metabolites (like BAP) are quantified using a validated analytical method, such as LC-MS (Liquid Chromatography-Mass Spectrometry).[4][11]
 - Urine is collected over intervals (e.g., 0-8 hours, 8-24 hours) to quantify renal excretion.
 - Pharmacokinetic parameters (half-life, clearance, volume of distribution) are calculated by fitting the concentration-time data to a compartmental model.[2][4]

Clinical Coagulation Assays

- Objective: To measure the pharmacodynamic (PD) effect of Ciraparantag on coagulation in humans.
- Methodology: It was discovered that traditional plasma-based coagulation assays (e.g., aPTT, PT, anti-Xa) are unsuitable for measuring Ciraparantag's effect.[5] This is because the cationic Ciraparantag molecule interferes with the anionic reagents (e.g., sodium citrate, kaolin) used in these tests.
- Selected Assay: The manual Whole Blood Clotting Time (WBCT) was chosen as the primary PD measurement.[10]
- Protocol:
 - Healthy subjects are anticoagulated to a steady state with a DOAC (e.g., apixaban).
 - A baseline WBCT is established.



- A single IV infusion of Ciraparantag or placebo is administered over a set time (e.g., 10 minutes).[10]
- Serial blood samples are drawn into reagent-free tubes.
- The time taken for a solid clot to form at body temperature is recorded.
- Reversal is defined as the return of WBCT to within a certain percentage (e.g., ≤10%) of the pre-anticoagulant baseline.[10]



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Caption: Relationship between chemical structure and function.

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References

- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Educational resources Medthority Connect [connect.medthority.com:443]
- 3. Ciraparantag Wikipedia [en.wikipedia.org]
- 4. ashpublications.org [ashpublications.org]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. Single-dose ciraparantag safely and completely reverses anticoagulant effects of edoxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Ciraparantag, an anticoagulant reversal drug: mechanism of action, pharmacokinetics, and reversal of anticoagulants [pubmed.ncbi.nlm.nih.gov]
- 10. Ciraparantag reverses the anticoagulant activity of apixaban and rivaroxaban in healthy elderly subjects PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC Method for Separation of Arginine and Ciraparantag on BIST B Column Column | SIELC Technologies [sielc.com]
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